molecular formula C17H21NO4 B3344262 (+)-Scopolamine CAS No. 64069-63-2

(+)-Scopolamine

Cat. No. B3344262
CAS RN: 64069-63-2
M. Wt: 303.35 g/mol
InChI Key: STECJAGHUSJQJN-GAUPFVANSA-N
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Description

(+)-Scopolamine, also known as hyoscine, is a naturally occurring alkaloid that is extracted from plants such as Duboisia species and Datura stramonium. It is a potent anticholinergic drug that has been used for centuries in traditional medicine for its sedative and anti-nausea properties. In recent years, this compound has gained attention in the scientific community for its potential use as a research tool due to its ability to selectively block muscarinic acetylcholine receptors.

Mechanism of Action

The primary mechanism of action of (+)-Scopolamine is its ability to selectively block muscarinic acetylcholine receptors, which are involved in various physiological processes such as cognition, memory, and attention. By blocking these receptors, this compound can induce a range of effects such as sedation, amnesia, and cognitive impairment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the dose and route of administration. At low doses, this compound can induce sedation and reduce anxiety. At higher doses, it can cause amnesia and impair cognitive function. This compound can also cause dilated pupils, dry mouth, and decreased sweating due to its anticholinergic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (+)-Scopolamine in lab experiments is its ability to selectively block muscarinic acetylcholine receptors, which allows researchers to investigate the role of these receptors in various physiological and pathological processes. However, this compound has several limitations, such as its potential toxicity and side effects, which can complicate experimental designs. Additionally, this compound may not accurately represent the effects of cholinergic dysfunction in disease states, as it only blocks one subtype of muscarinic acetylcholine receptors.

Future Directions

There are several future directions for research involving (+)-Scopolamine. One potential area of investigation is the development of new drugs that selectively target muscarinic acetylcholine receptors for the treatment of cognitive disorders such as Alzheimer's disease. Another area of research is the use of this compound as a research tool to investigate the role of muscarinic acetylcholine receptors in various physiological and pathological processes. Finally, there is a need for further research to understand the potential long-term effects of this compound use, particularly in clinical settings.

Scientific Research Applications

(+)-Scopolamine has been extensively used as a research tool in various fields of science, including pharmacology, neuroscience, and psychology. It is commonly used to study the role of muscarinic acetylcholine receptors in various physiological and pathological processes. This compound has also been used to investigate the effects of cholinergic dysfunction in Alzheimer's disease and other cognitive disorders.

properties

IUPAC Name

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12-,13-,14+,15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STECJAGHUSJQJN-GAUPFVANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@H](CO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90110061
Record name (+)-Scopolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90110061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64069-63-2
Record name (+)-Scopolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064069632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Scopolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90110061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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